![molecular formula C16H16N2OS B5774197 N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide, commonly known as MPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTA is a thioamide derivative that has been synthesized using various methods and has shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of MPTA is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
MPTA has been shown to exhibit various biochemical and physiological effects. Studies have shown that MPTA can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain proteins involved in cancer cell growth and survival. MPTA has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPTA in lab experiments is its relatively low cost compared to other compounds with similar properties. MPTA is also readily available and can be synthesized using various methods. However, one limitation of using MPTA in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several possible future directions for research on MPTA. One area of interest is the development of novel analogs of MPTA that exhibit improved efficacy and bioavailability. Another area of interest is the investigation of the potential use of MPTA in combination with other drugs or therapies for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of MPTA and its potential applications in other fields of research.
Synthesemethoden
MPTA can be synthesized using various methods, including the reaction of 2-methylaniline with carbon disulfide and subsequent reaction with 2-chloro-N-phenylacetamide. Another method involves the reaction of 2-methylaniline with carbon disulfide followed by reaction with N-phenylacetyl chloride. The synthesis of MPTA can also be achieved using other methods such as the reaction of 2-methylaniline with thiophosgene and subsequent reaction with N-phenylacetyl chloride.
Wissenschaftliche Forschungsanwendungen
MPTA has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MPTA exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPTA has also been studied for its potential use as an anti-inflammatory agent, with studies showing that it exhibits anti-inflammatory effects in vitro.
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-7-5-6-10-14(12)17-16(20)18-15(19)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMAWHHZFGWCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

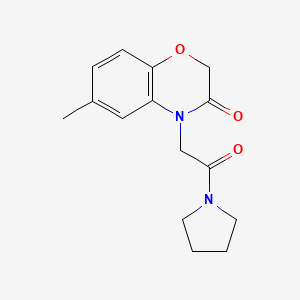
![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5774124.png)
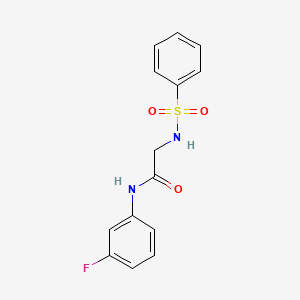
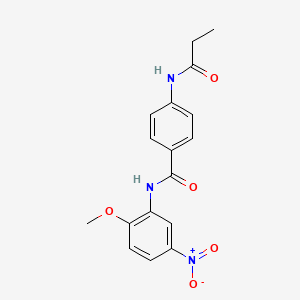
![1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5774147.png)
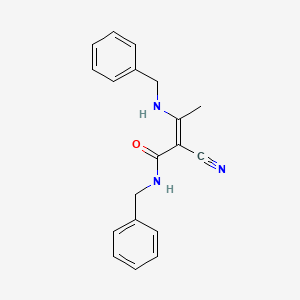
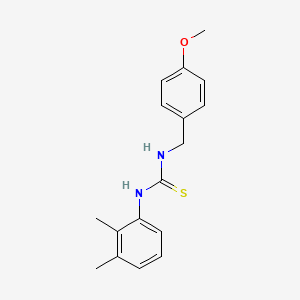
![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)
![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)
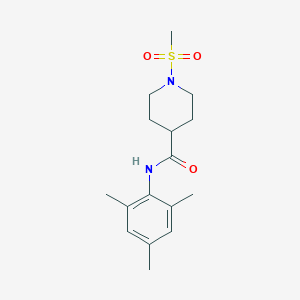
![N-{3,5-dichloro-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5774216.png)
![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)
